2-Methyl-D3-propyl alcohol

Übersicht

Beschreibung

2-Methyl-D3-propyl alcohol, also known as this compound, is an organic compound with the molecular formula C4H7D3O. It is a deuterated alcohol, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrolysis of Halides: One common method for preparing 2-Methyl-D3-propyl alcohol is through the hydrolysis of alkyl halides.

Grignard Reagents: Another method involves the reaction of a Grignard reagent with a carbonyl compound.

Industrial Production Methods

The industrial synthesis of deuterated alcohols often involves the hydrogenation of carbon monoxide in the presence of a deuterium source. This process requires high pressures, high temperatures, and a suitable catalyst, such as zinc oxide-chromic oxide .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 2-Methyl-D3-propyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Hydrogen halides (hydrogen chloride, hydrogen bromide).

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyl-D3-propyl alcohol is utilized as a solvent and reagent in various chemical reactions. Its deuterated nature allows for isotopic labeling, which is crucial in mechanistic studies and reaction pathway elucidation.

Key Reactions :

- Oxidation : Converts to aldehydes or ketones using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to alkanes using lithium aluminum hydride.

- Substitution : Participates in substitution reactions to form alkyl halides.

Biology

In biological research, this compound is employed to trace metabolic pathways involving alcohol metabolism. Its isotopic labeling facilitates the study of enzyme kinetics and metabolic flux analysis.

Case Study :

A study investigating the metabolism of alcohol in liver tissues used this compound to trace the conversion rates of alcohol dehydrogenase and aldehyde dehydrogenase, providing insights into metabolic disorders related to alcohol consumption.

Medicine

The compound plays a significant role in pharmacokinetic studies, helping researchers understand drug absorption, distribution, metabolism, and excretion (ADME). Its isotopic labeling enhances the sensitivity and accuracy of mass spectrometry analyses.

Application Example :

In clinical trials for new pharmaceuticals, this compound has been used as a tracer to monitor drug metabolism in human subjects, allowing for better predictions of drug behavior in vivo.

Industry

In industrial applications, this compound is used for producing other deuterated compounds necessary for various chemical syntheses. Its unique properties make it valuable in the development of specialty chemicals and materials.

Data Table: Applications Summary

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Solvent and reagent in reactions | Isotopic labeling for mechanistic studies |

| Biology | Metabolic pathway tracing | Enhanced understanding of enzyme kinetics |

| Medicine | Pharmacokinetic studies | Improved accuracy in drug metabolism tracking |

| Industry | Production of deuterated compounds | Development of specialty chemicals |

Wirkmechanismus

The mechanism of action of 2-Methyl-D3-propyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it acts on enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase . The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpropyl alcohol: Similar in structure but lacks deuterium atoms.

Isopropyl alcohol: Another common alcohol used in various applications.

2-Methyl-1-propanol: A primary alcohol with a similar structure.

Uniqueness

2-Methyl-D3-propyl alcohol is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies. The presence of deuterium atoms allows researchers to study reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .

Biologische Aktivität

2-Methyl-D3-propyl alcohol, also known as 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol, is a deuterated alcohol that has garnered attention for its unique properties and potential applications in biological research and medicine. This article explores the biological activity of this compound, including its chemical behavior, mechanisms of action, and implications for future research.

This compound undergoes several chemical reactions that make it useful in various scientific fields:

- Oxidation : This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

- Reduction : It can be reduced to its corresponding alkane with reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .

- Substitution : The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) .

The biological activity of this compound is significantly influenced by its deuterated hydroxyl group. The presence of deuterium alters bond strengths and reaction kinetics, affecting how the compound interacts with enzymes and receptors in biological systems. This alteration can lead to differences in the pharmacokinetics and biological effects compared to non-deuterated alcohols .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Description | Biological Activity |

|---|---|---|

| 2-Methylpropyl alcohol | Non-deuterated counterpart; different reaction kinetics | Standard alcohol properties |

| This compound | Partially deuterated; intermediate properties between fully deuterated and non-deuterated forms | Enhanced metabolic tracing capabilities |

| 2,3,3,3-Tetradeuteropropyl alcohol | Fully deuterated; distinct chemical and physical properties | Potentially altered pharmacodynamics |

Scientific Research Applications

The unique properties of this compound make it valuable in several research domains:

- Metabolic Studies : It is employed as a tracer in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems. This application is particularly useful for understanding metabolic pathways and kinetics .

- Drug Development : The compound is being investigated for its potential use in drug development, particularly in designing deuterated drugs that may exhibit improved pharmacokinetic properties .

- Industrial Applications : It is utilized in the production of deuterated solvents and reagents for various industrial applications, enhancing the specificity and reliability of chemical processes .

Eigenschaften

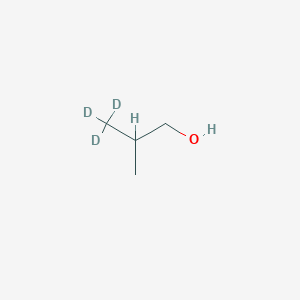

IUPAC Name |

3,3,3-trideuterio-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.